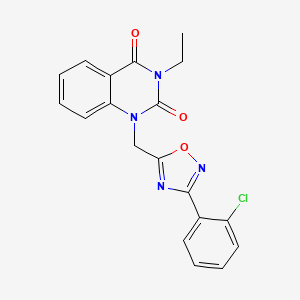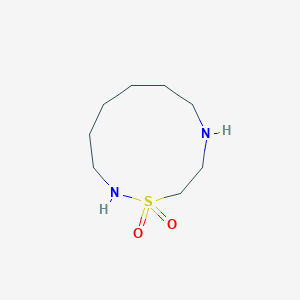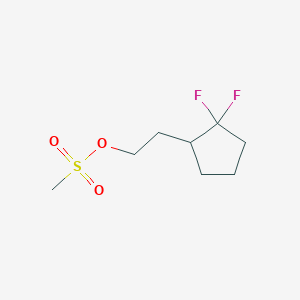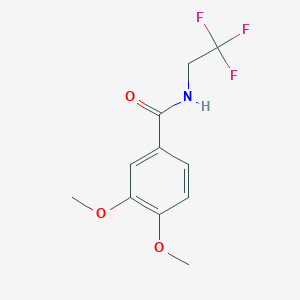
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a quinazoline-2,4-dione moiety, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (quinazoline) and the other of which contains two carbonyl groups (dione). Attached to this core structure is a 1,2,4-oxadiazole ring, which is a type of heterocyclic compound containing three carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carbonyl groups in the dione moiety could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple polar functional groups (such as the carbonyl groups in the dione moiety and the nitrogen atoms in the oxadiazole ring) could impact its solubility in various solvents .科学的研究の応用
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, including those similar to the queried compound, are of interest due to their diverse applications in medicinal chemistry and material science. The synthesis of heterocyclic quinones, such as those derived from chloroquinoline-diones, has been explored for their bactericidal activities. These methodologies involve interactions with amides or thioamides, yielding compounds with potential antimicrobial properties (Yanni, 1991).
Catalytic Systems for Synthesis
Research into efficient and reusable catalytic systems for the synthesis of related compounds, like hydroquinazoline-diones, demonstrates advancements in green chemistry. The use of 1-methylimidazolium hydrogen sulfate alongside chlorotrimethylsilane offers a novel catalysis system for solvent-free conditions, achieving high yields rapidly (Kefayati, Asghari, & Khanjanian, 2012).
Potential Antimicrobial Agents
The development of new quinazoline derivatives highlights the continuous search for effective antimicrobial agents. These compounds are synthesized with specific functionalities aiming at enhancing their antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Spectroscopic Studies and Chemical Characterization
Detailed spectroscopic studies, including FT-IR, FT-Raman, and NBO analysis, of related heterocyclic compounds provide insights into their chemical structure and properties. These studies not only support the synthesis of novel chemotherapeutic agents but also facilitate understanding their electronic structure and potential interactions (Sebastian et al., 2015).
Inhibitors and Chemosensors
The discovery of inhibitors for specific enzymes based on the structural framework of isoquinolin-9-ones demonstrates the therapeutic potential of such compounds. Moreover, the development of chemosensors based on naphthalimide derivatives for ion detection exemplifies the application of these compounds in analytical chemistry and environmental monitoring (Snow et al., 2002); (Zhang et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-2-23-18(25)13-8-4-6-10-15(13)24(19(23)26)11-16-21-17(22-27-16)12-7-3-5-9-14(12)20/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTVOHHOZBZPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)
![5-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2843692.png)
![3-(4-fluorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2843694.png)






![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2843710.png)


